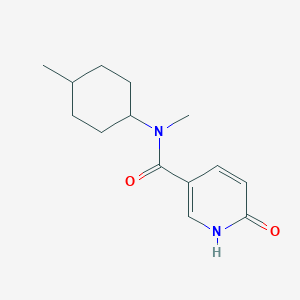
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide, commonly known as MXE, is a synthetic dissociative drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE is a potent NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor in the brain. This results in dissociative effects, such as altered perception, hallucinations, and a sense of detachment from reality.
Wirkmechanismus
MXE acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction in the activity of the NMDA receptor, which is involved in learning, memory, and the regulation of neuronal plasticity.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive effects. MXE has also been shown to increase heart rate, blood pressure, and body temperature, which may be associated with its stimulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological processes. However, MXE also has several limitations. It is a relatively new drug, and its long-term effects are unknown. MXE is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MXE. One area of interest is the development of new NMDA receptor antagonists that are more selective and have fewer side effects than MXE. Another area of interest is the use of MXE in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of MXE use, both in humans and in animal models.
Synthesemethoden
MXE is synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then reacted with N-methylformamide to yield MXE.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. MXE has also been used to study the role of the NMDA receptor in depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-6-12(7-4-10)16(2)14(18)11-5-8-13(17)15-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKADLGQCFHJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
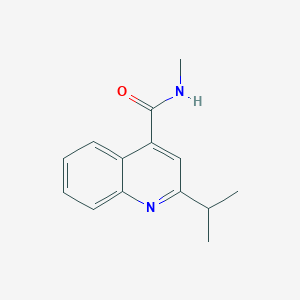
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
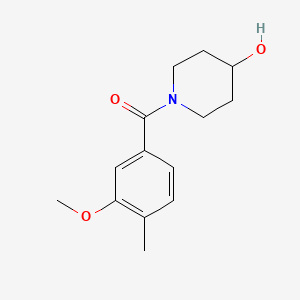
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
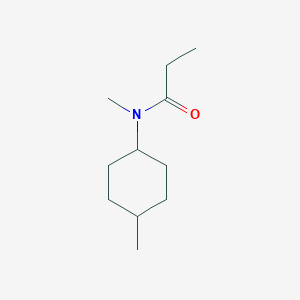

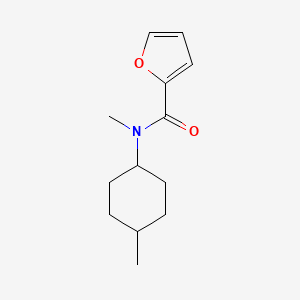
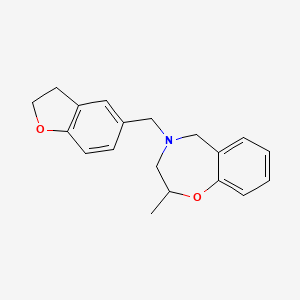
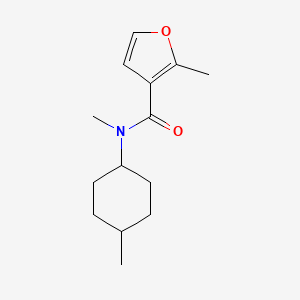
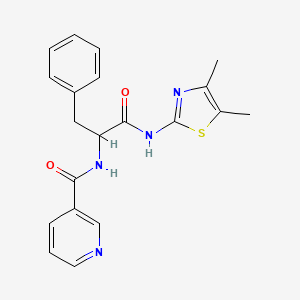
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
